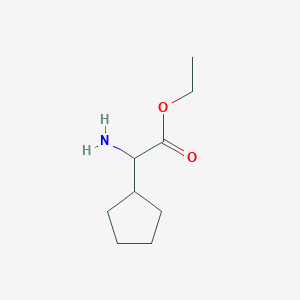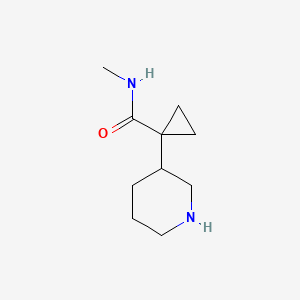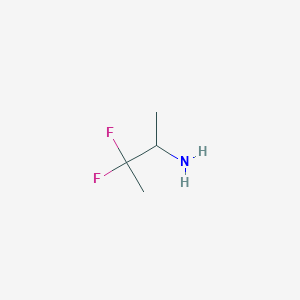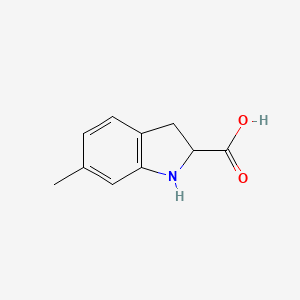![molecular formula C10H11BrFNOS B13250776 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13250776.png)
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound that contains a thiolane ring with a bromine and fluorine-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 3-bromo-4-fluoroaniline with a thiolane derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the imino-thiolane structure. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoroaniline: A precursor in the synthesis of 1-[(3-Bromo-4-fluorophenyl)imino]-1lambda6-thiolan-1-one.
Thiolan-1-one derivatives: Compounds with similar thiolane ring structures but different substituents.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H11BrFNOS |
|---|---|
Molecular Weight |
292.17 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H11BrFNOS/c11-9-7-8(3-4-10(9)12)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2 |
InChI Key |
BMCFRRYMQAGUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCS(=NC2=CC(=C(C=C2)F)Br)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


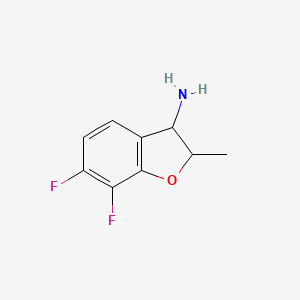

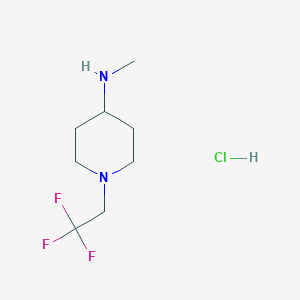
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13250709.png)
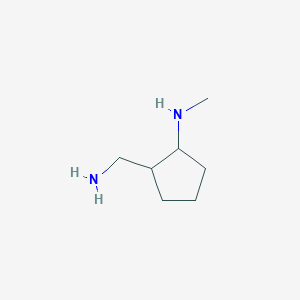
![2-{[(2,5-Difluorophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13250712.png)
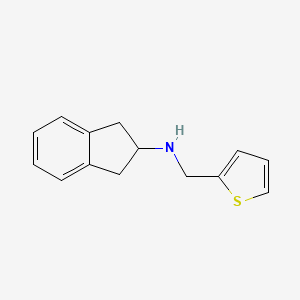
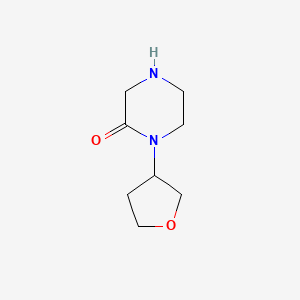
![Tert-butyl[(3-chloro-2-fluorophenyl)methyl]amine](/img/structure/B13250730.png)
![{2,2-Dimethyl-3-[(oxan-4-yl)amino]propyl}dimethylamine](/img/structure/B13250740.png)
